Indole-7-methanol
Description
Overview of Indole (B1671886) Scaffolds in Bioactive Compounds
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and drug discovery. jpionline.orgresearchgate.net This structural motif is prevalent in a vast number of biologically active natural products and synthetic compounds. researchgate.netderpharmachemica.com The significance of the indole scaffold lies in its ability to mimic the structure of peptides and to bind to a variety of enzymes and receptors with high affinity. ijpsr.comrsc.org This versatility has made it a "privileged structure" in the search for new drug candidates. researchgate.netsci-hub.se
Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. purkh.comnih.govmdpi.com The functionalization of the indole ring at its various positions (N-1, C-2, C-3, C-4, C-5, C-6, or C-7) allows for the creation of a diverse array of derivatives with distinct biological profiles. nih.gov Many marketed drugs, such as the anti-inflammatory agent indomethacin (B1671933) and the antimigraine drug sumatriptan, feature an indole core, underscoring its therapeutic importance. derpharmachemica.com The continuous exploration of indole chemistry is driven by the potential to develop novel therapeutic agents for a wide range of diseases. jpionline.orgsci-hub.se
Significance of the Indole-7-methanol Moiety in Organic Chemistry and Drug Discovery
This compound, with its hydroxymethyl group at the C-7 position of the indole ring, represents a key building block in organic synthesis. This specific substitution pattern offers unique opportunities for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net The presence of the methanol (B129727) group at the 7-position allows for reactions such as oxidation to the corresponding aldehyde or acid, as well as esterification and etherification, providing pathways to a variety of derivatives.
In the context of drug discovery, the functionalization at the C-7 position can significantly influence the pharmacological activity of the resulting compounds. While much of the historical focus has been on substitutions at other positions of the indole ring, the exploration of 7-substituted indoles is an area of growing interest for creating novel bioactive agents. researchgate.net For instance, the synthesis of 7-alkoxy indoles has been shown to produce compounds with diverse biological activities. researchgate.net The strategic placement of a functional group at this position can alter the molecule's interaction with biological targets, potentially leading to improved potency, selectivity, or pharmacokinetic properties. Research into derivatives like indole-7-carboxamides has revealed potential anti-HIV activities, highlighting the therapeutic potential of C-7 functionalized indoles. openmedicinalchemistryjournal.com
Contextualization within Indole Derivative Research
Relevance to Naturally Occurring Indoles
The indole scaffold is a recurring motif in a multitude of natural products, many of which are derived from the essential amino acid tryptophan. researchgate.netdergipark.org.tr These naturally occurring indoles, including alkaloids from plants and marine organisms, often possess significant biological activities. rsc.orgpurkh.comnih.gov For example, reserpine, an indole alkaloid from Rauwolfia serpentina, has been used as an antihypertensive agent. rsc.orgopenmedicinalchemistryjournal.com
While this compound itself is primarily a synthetic building block, its structural motif is relevant to the broader family of naturally occurring indole alkaloids. The functionalization of the indole core, including at the C-7 position, is a common feature in nature's biosynthetic pathways, leading to a wide diversity of complex structures. The study of synthetic derivatives like this compound and their subsequent elaboration into more complex molecules can provide insights into the structure-activity relationships of these natural products and inspire the design of novel therapeutic agents based on natural scaffolds. chim.it
Comparison with Other Indole Isomers (e.g., Indole-2-methanol, Indole-3-methanol)
The position of the hydroxymethyl group on the indole ring significantly influences the chemical reactivity and biological properties of the molecule. Indole-3-methanol, also known as indole-3-carbinol, is a well-studied compound found in cruciferous vegetables and is known for its potential anticarcinogenic properties. nih.govacs.org It readily undergoes self-condensation in acidic conditions to form diindolylmethane and other oligomers. Indole-3-methanol is also an intermediate in the metabolic degradation of the plant hormone indole-3-acetic acid. researchgate.net
Indole-2-methanol, on the other hand, is primarily a synthetic intermediate. It can be prepared by the reduction of indole-2-carboxylic acid or its esters. derpharmachemica.comorgsyn.org The reactivity of the C-2 position differs from that of the C-3 position; for example, electrophilic substitution on the indole ring typically occurs at C-3, making the synthesis and reactions of C-2 substituted indoles distinct. derpharmachemica.com Indole-2-methanol serves as a precursor for compounds like indole-2-carboxaldehyde and can be used to build more complex indole-based structures. derpharmachemica.com
This compound's distinct substitution pattern places the functional group on the benzene portion of the bicyclic system. This positioning can lead to different electronic and steric properties compared to its C-2 and C-3 isomers, where the substituent is on the pyrrole ring. These differences can be exploited in synthetic strategies and may lead to unique biological activities that differ from those of the more commonly studied indole-2-methanol and indole-3-methanol. researchgate.net
| Property | Indole-2-methanol | Indole-3-methanol | This compound |
| CAS Number | 24621-70-3 nih.gov | 700-06-1 | 1074-87-9 scbt.com |
| Molecular Formula | C₉H₉NO nih.gov | C₉H₉NO nih.gov | C₉H₉NO scbt.com |
| Molecular Weight | 147.17 g/mol nih.gov | 147.17 g/mol nih.gov | 147.17 g/mol scbt.com |
| Position of -CH₂OH | C-2 | C-3 | C-7 |
| Natural Occurrence | Primarily synthetic derpharmachemica.com | Found in cruciferous vegetables nih.gov | Primarily synthetic |
| Key Reactivity | Precursor to indole-2-carboxaldehyde derpharmachemica.com | Forms diindolylmethane in acid nih.gov | Amenable to oxidation and etherification at C-7 researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBKRMNBMMMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378474 | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-87-9 | |
| Record name | 1H-Indole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indole 7 Methanol and Its Precursors
Classical Approaches to Indole (B1671886) Synthesis Relevant to the 7-Position
Classical indole syntheses, developed in the late 19th and early 20th centuries, form the bedrock of heterocyclic chemistry. While not always directly yielding Indole-7-methanol, their principles are often adapted for the synthesis of 7-substituted indole precursors.
Fischer Indole Synthesis and its Adaptations
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is a robust method for creating the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a bhu.ac.inbhu.ac.in-sigmatropic rearrangement to form a diimine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
For the synthesis of 7-substituted indoles, this method requires an appropriately substituted ortho-functionalized aniline (B41778) to be converted into the corresponding arylhydrazone. publish.csiro.auluc.edu While highly versatile for 2- and/or 3-substituted indoles, its direct application for 7-substituted, 2,3-unsubstituted indoles can be problematic. luc.eduwikipedia.org Adaptations, such as the Japp-Klingemann reaction, can be employed to generate the necessary arylhydrazone precursors for 7-substituted indole-2-carboxylic esters, which can then be further modified. publish.csiro.au A notable modern adaptation involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, supporting the intermediacy of hydrazones in the classical Fischer pathway. wikipedia.org
Table 1: Key Features of the Fischer Indole Synthesis for 7-Substituted Indoles
| Feature | Description |
|---|---|
| Reactants | ortho-Substituted phenylhydrazine (B124118) and a carbonyl compound (e.g., aldehyde, ketone). wikipedia.orgpublish.csiro.au |
| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.org |
| Mechanism | Phenylhydrazone formation, bhu.ac.inbhu.ac.in-sigmatropic rearrangement, cyclization, aromatization. wikipedia.org |
| Relevance to 7-Substitution | Requires an ortho-substituted aniline as the starting material. publish.csiro.auluc.edu |
| Limitations | Can be challenging for 2,3-unsubstituted indoles and may require multi-step precursor synthesis. luc.edu |
Reissert Indole Synthesis and its Variations
The Reissert Indole Synthesis offers a pathway to indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org The process involves a base-catalyzed condensation to form an o-nitrophenylpyruvic ester, which is then reductively cyclized to yield an indole-2-carboxylic acid. bhu.ac.inwikipedia.org This intermediate can subsequently be decarboxylated to the parent indole. wikipedia.orgpcbiochemres.com
This method is particularly valuable for producing 7-substituted indoles, which can be difficult to access through other classical routes. researchgate.netjpionline.org The starting ortho-nitrotoluene derivative already contains the substitution pattern necessary for the final 7-substituted indole. Modern variations have focused on improving efficiency, including the development of continuous-flow hydrogenation for the synthesis of substituted indole-2-carboxylic acid ethyl esters. jpionline.org
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau Indole Synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole. wikipedia.org The mechanism proceeds through the formation of a 2-arylamino-ketone intermediate, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring. bhu.ac.inwikipedia.org
While a foundational method, it has been historically plagued by harsh reaction conditions and the potential for product mixtures due to rearrangements. bhu.ac.inpcbiochemres.comwikipedia.org Its direct applicability to this compound is limited, as it primarily yields 2-arylindoles. However, modifications using substituted anilines can, in principle, lead to substituted indoles, though regioselectivity can be an issue. researchgate.netresearchgate.net Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve yields and consistency. wikipedia.org
Hemetsberger Indole Synthesis
Also known as the Hemetsberger-Knittel synthesis, this reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester. pcbiochemres.com The azido (B1232118) ester precursor is typically formed via a Knoevenagel-type condensation between an aromatic aldehyde and ethyl azidoacetate. rsc.orgsemanticscholar.org
This method is significant for its ability to generate 7-substituted indoles. When a meta-substituted aromatic aldehyde is used as the starting material, thermal treatment of the resulting ethyl α-azido-β-arylacrylate can lead to a mixture of both 5- and 7-substituted indole products, with the 5-regioisomer often being slightly favored. rsc.org The indole-2-carboxylate (B1230498) products are valuable intermediates that can be further functionalized. semanticscholar.orgresearchgate.net For instance, the ester can be reduced to the corresponding 2-hydroxymethylindole, which is a key building block for more complex molecules. semanticscholar.org
Table 2: Comparison of Classical Indole Syntheses for 7-Position Functionalization
| Synthesis Method | Starting Materials | Key Intermediate | Relevance to 7-Substituted Indoles |
|---|---|---|---|
| Fischer | o-Substituted phenylhydrazine, carbonyl compound wikipedia.orgpublish.csiro.au | Phenylhydrazone wikipedia.org | Requires appropriately substituted precursor; can be complex. luc.edu |
| Reissert | o-Substituted nitrotoluene, diethyl oxalate wikipedia.org | o-Nitrophenylpyruvic ester bhu.ac.in | Direct and versatile pathway for 7-substituted indoles. researchgate.netjpionline.org |
| Bischler-Möhlau | α-Halo-ketone, arylamine bhu.ac.in | 2-Arylamino-ketone bhu.ac.in | Primarily for 2-arylindoles; regioselectivity issues for other substitutions. bhu.ac.inresearchgate.net |
| Hemetsberger | m-Substituted arylaldehyde, ethyl azidoacetate rsc.org | Ethyl α-azido-β-arylacrylate rsc.org | Yields a mixture of 5- and 7-substituted indoles from meta-substituted precursors. rsc.org |
Contemporary Strategies for this compound Synthesis
Modern synthetic chemistry has introduced powerful new tools for the construction of complex molecules, with transition-metal catalysis being at the forefront.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their high efficiency, mild reaction conditions, and broad functional group tolerance. tandfonline.commdpi.com These methods are particularly useful for the late-stage functionalization of heterocyclic cores and for constructing the indole ring itself.
Various palladium-catalyzed strategies can be employed to synthesize substituted indoles. For instance, the Larock indole synthesis utilizes palladium to catalyze the hetero-annulation of an ortho-iodoaniline with a disubstituted alkyne, offering a versatile route to a wide range of indoles. pcbiochemres.com Other methods involve the intramolecular cyclization of N-aryl imines or the reductive cyclization of nitrostyrenes. organic-chemistry.orgmdpi.com Cascade reactions, where multiple bonds are formed in a single pot, have also been developed, allowing for the efficient construction of the indole skeleton from simple starting materials. organic-chemistry.org These powerful techniques provide a direct and flexible approach to precursors for this compound, often starting from readily available functionalized anilines or other precursors that can be strategically elaborated to introduce the required 7-methanol group.
Intramolecular C-N Cyclization Approaches
Intramolecular C-N cyclization is a fundamental strategy for constructing the indole ring, where the final ring-closing step involves the formation of the bond between the nitrogen atom and the benzene (B151609) ring. These methods often employ pre-functionalized aniline derivatives that undergo cyclization under various catalytic or energetic conditions.
Palladium-catalyzed cross-coupling reactions are a versatile tool for creating the necessary precursors for C-N cyclization. mdpi.com These reactions facilitate the formation of complex indole derivatives under mild conditions. mdpi.com For instance, a common approach involves the cyclization of N-substituted anilines, such as 1-(2-alkynylphenyl)ketoximes, which can undergo a tandem reaction involving a Beckmann rearrangement followed by intramolecular cyclization to yield N-substituted indoles. mdpi.com
In recent years, photochemical strategies have emerged as powerful alternatives. A notable example is the visible-light-induced redox-neutral desulfonylative C(sp²)-H functionalization. rsc.org This method allows for the synthesis of N-substituted indoles through a γ-fragmentation process under mild conditions without requiring any external oxidants or additives. rsc.orgnih.gov The mechanism is believed to proceed through a single electron transfer (SET) process, generating a radical cation intermediate which then undergoes cyclization. rsc.orgnih.gov Another innovative approach is the direct intramolecular photocyclization of carbonyls and tertiary amines, which proceeds without a photocatalyst to generate a diradical intermediate that cyclizes and subsequently dehydrates to form the indole ring. rsc.org
| Catalyst/Condition | Substrate Type | Key Transformation | Reference |
|---|---|---|---|
| Palladium Catalysts (e.g., Pd(OAc)₂, InCl₃) | o-Alkynylanilines, 1-(2-Alkynylphenyl)ketoximes | Catalytic C-N bond formation, often via tandem reactions like Beckmann rearrangement/cyclization. | mdpi.com |
| Visible Light (LED, 365 nm) / Photosensitizer (e.g., xanthone) | N-Aryl-N-allylsulfonamides | Photoredox-catalyzed desulfonylative C(sp²)-H amination. | rsc.orgnih.gov |
| Visible Light (Photocatalyst-free) | o-Acyl N,N-dialkylanilines | Intramolecular photocyclization via hydrogen abstraction and radical-radical coupling. | rsc.org |
Reductive Cyclization Pathways
Reductive cyclization is a classical and effective method for indole synthesis, typically starting from an ortho-substituted nitroarene. The strategy hinges on the reduction of the nitro group to an amine, which then nucleophilically attacks an adjacent functional group in the same molecule to close the ring.
A prominent example is the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com In this process, carbon monoxide (CO) or a CO surrogate like phenyl formate (B1220265) is used as the reductant. mdpi.com The reaction transforms the nitro group into a nitroso or nitrene intermediate, which then cyclizes onto the alkene moiety to form the indole scaffold. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield, as base-catalyzed polymerization of the β-nitrostyrene starting material can be a competing pathway. mdpi.com
This methodology has been extended to more complex systems. For example, a double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes using a palladium catalyst and carbon monoxide provides an efficient route to synthesize the 1H,8H-pyrrolo[3,2-g]indole core. nih.gov Other variations include the reductive cyclization of indolylnitrochalcone intermediates to form 4-indolylquinolines and the cyclization of allenylanilines. researchgate.netnih.gov
| Starting Material | Catalyst System | Reductant | Product Type | Reference |
|---|---|---|---|---|
| β-Nitrostyrenes | PdCl₂(CH₃CN)₂ / 1,10-phenanthroline | Phenyl Formate (CO surrogate) | Substituted Indoles | mdpi.com |
| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd(OAc)₂ / dppp (B1165662) or Pd(dba)₂-PPh₃ | Carbon Monoxide (CO) | Pyrrolo[3,2-g]indoles | nih.gov |
| Indolylnitrochalcones | Sulfamic Acid (promoter for precursor), then reduction | (Not specified) | 4-Indolylquinolines | researchgate.net |
| Allenylanilines | (Not specified, radical conditions) | (Not specified, reductive conditions) | Substituted Indoles | nih.gov |
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. rsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery and heterocyclic synthesis. arkat-usa.orgnih.gov
Several MCRs have been developed for the synthesis of functionalized indoles. jpionline.org The three-component reaction between an indole, an aldehyde, and an active methylene (B1212753) compound (such as malononitrile (B47326) or barbituric acid) is a widely used method for preparing 3-substituted indoles. nih.govrsc.org This reaction can be catalyzed by various agents, including Brønsted acids or organic catalysts like L-proline. rsc.orgtandfonline.com
Other notable MCRs involving indoles include the Ugi and Petasis reactions. arkat-usa.org A recently developed MCR allows for the modular assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde (B43269), and an amino hydrochloride, demonstrating the power of MCRs to construct complex polycyclic systems in a single step. rsc.orgrsc.org
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component condensation | Indole, Aldehyde, Malononitrile | [DMAP-SO₃H]Cl / H₂O, 50°C | (Indolylmethyl)malononitriles | rsc.orgtandfonline.com |
| Three-component condensation | Indole, Formaldehyde, Amino hydrochloride | HCl / THF, 50°C | Indole-fused Oxadiazepines | rsc.orgrsc.org |
| Ugi-azide reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | (Not specified) | Tetrazole-containing indole derivatives | nih.gov |
| Three-component condensation | 3-Cyanoacetyl indoles, Aldehyde, Malononitrile | Piperidine / Ultrasonic irradiation | Indol-3-yl substituted pyrans | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijacskros.com In indole synthesis, this has led to the development of methodologies that utilize safer solvents, reduce energy consumption, and employ reusable catalysts. openmedicinalchemistryjournal.comresearchgate.net
Performing reactions under solvent-free or "neat" conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. ijacskros.comopenmedicinalchemistryjournal.com A notable example is the synthesis of bis(indolyl)methanes by simply grinding an indole with an aromatic aldehyde in a mortar and pestle at room temperature, without any catalyst. ijacskros.com
Solid-state reactions, often assisted by microwave irradiation, provide another avenue for solvent-free synthesis. The Bischler indole synthesis, for example, can be performed by irradiating a solid-state mixture of anilines and phenacyl bromides, offering a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.orgsciforum.net Furthermore, solid acid catalysts, such as cellulose (B213188) sulfuric acid, and nanocatalysts like nano MgO have been employed to facilitate reactions between indoles and other substrates under solvent-free conditions, often with the benefit of catalyst reusability. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
| Reaction Type | Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Bis(indolyl)methane synthesis | Indole, Aromatic aldehyde | Grinding in mortar and pestle, room temp. | Catalyst-free and solvent-free | ijacskros.com |
| Bischler Indole Synthesis | Aniline, Phenacyl bromide | Microwave irradiation (540 W), solid-state | Rapid, avoids organic solvents | organic-chemistry.orgsciforum.net |
| Michael Addition | Indole, Chalcone | ZrCl₄ catalyst, microwave (280 W) | Solvent-free Michael addition | tandfonline.com |
| Friedel-Crafts Alkylation | Indole, Epoxide | Nano MgO catalyst | Eco-friendly, reusable catalyst | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
Microwave-assisted organic synthesis has become a valuable green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity through efficient and uniform heating. researchgate.nettandfonline.com
Numerous indole synthesis protocols have been adapted for microwave irradiation. tandfonline.com The Fischer indole synthesis can be performed under microwave conditions, often leading to higher yields in shorter times compared to conventional heating. researchgate.net Microwave irradiation is particularly effective when combined with solvent-free conditions. For instance, the one-pot synthesis of 2-arylindoles from anilines and phenacyl bromides can be achieved in 45-60 seconds under microwave irradiation without any solvent. organic-chemistry.orgsciforum.net Multi-component reactions are also amenable to microwave assistance, such as the three-component synthesis of 3-substituted indoles from phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin, which proceeds efficiently under microwave conditions. sioc-journal.cn
| Reaction Type | Catalyst/Solvent | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|
| Bischler Indole Synthesis | Solvent-free | 540-600 W, 45-60 s | 52-75% | organic-chemistry.orgsciforum.net |
| Fluorinated Indole Synthesis | CuPy₂Cl₂ / Ethanol (B145695) | 200 W, 60°C | Good | tandfonline.com |
| Michael Addition | ZrCl₄ / Solvent-free | 280 W | High | tandfonline.com |
| Three-component Domino Reaction | Trifluoroacetic acid | (Not specified) | High | sioc-journal.cn |
| Palladium-catalyzed Heterocyclization | Pd(OAc)₂ / Neat | (Not specified), 150°C, 30 min | Excellent | mdpi.com |
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. Conducting organic reactions in aqueous media offers significant environmental and economic advantages. researchgate.net While traditionally challenging due to the poor solubility of many organic compounds, the development of specialized catalysts and techniques has enabled a wide range of indole syntheses in water. researchgate.net
Palladium-catalyzed coupling and cyclization reactions have been successfully performed in water. For example, 2,5-disubstituted indoles can be synthesized via a Pd/C-catalyzed coupling-cyclization of anilides with alkynes in an aqueous medium. beilstein-journals.org Multi-component reactions are also well-suited for aqueous conditions. The synthesis of (indolylmethyl)malononitrile derivatives from indole, an aldehyde, and malononitrile proceeds in high yields in water at 50°C, catalyzed by a Brønsted acid ionic liquid. tandfonline.com In some cases, reactions can proceed in water without any catalyst at all, such as the synthesis of indole-acrylonitrile hybrids from aromatic aldehydes and 3-(cyanoacetyl)indole. benthamdirect.com
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Three-component condensation | Indole, Benzaldehyde, Malononitrile | [DMAP-SO₃H]Cl (10 mol%), H₂O, 50°C | 95% | tandfonline.com |
| Pd-catalyzed Coupling-Cyclization | o-Iodo-N-sulfonylanilides, Phenylacetylene | Pd/C-CuI-PPh₃, H₂O | (Not specified) | beilstein-journals.org |
| Knoevenagel Condensation | Aromatic aldehydes, 3-(Cyanoacetyl)indole | Catalyst-free, H₂O, reflux | High | benthamdirect.com |
| Indolyl-4H-chromene Synthesis | Substituted indoles, 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, Active methylene compounds | L-proline, H₂O, room temp. | Excellent | rsc.org |
Catalyst-Free Methods
The synthesis of indole derivatives without the use of a catalyst is a growing area of interest, aligning with the principles of green chemistry. These methods often offer economic and environmental benefits by eliminating the need for, typically expensive or toxic, metal catalysts and simplifying purification processes.
Several catalyst-free approaches for the synthesis of complex indole-based structures have been developed, which can be adapted for the preparation of precursors to this compound. For instance, the condensation of indoles with various aldehydes can proceed under solvent- and catalyst-free conditions, simply by mixing the reagents at ambient temperature. researchgate.net One study demonstrated the successful synthesis of bis(indolyl)methanes by reacting indole with aromatic aldehydes without any catalyst or solvent. researchgate.net
Another green, catalyst-free method involves the use of visible light irradiation to promote the reaction between substituted benzaldehydes and indoles, yielding derivatives in high yields (80-90%) over short time intervals (30-90 minutes). openmedicinalchemistryjournal.com Additionally, multicomponent reactions (MCRs) have been successfully employed. A notable example is the one-pot, three-component synthesis of giant tris(heteroaryl)methanes, achieved by refluxing diversely substituted indoles, quinoline (B57606) aldehydes, and coumarins in ethanol without any catalyst or additives. beilstein-journals.org These methods highlight the potential for forming C-C bonds at various positions on the indole ring, which could be leveraged to introduce a suitable functional group at the C7 position for subsequent conversion to this compound.
Specific Synthetic Routes to this compound and its Derivatives
Reduction of Indole-7-carboxaldehyde (B17374) and Related Precursors
A primary and direct route to this compound is through the reduction of its corresponding aldehyde, Indole-7-carboxaldehyde. This transformation is a standard functional group conversion in organic synthesis. The aldehyde precursor can be synthesized via methods such as the Vilsmeier-Haack reaction on activated indoles. dergipark.org.tr
The reduction of the aldehyde to the primary alcohol is typically achieved using common reducing agents. For example, the reduction of various indole-2-carboxylic esters to their corresponding indole-2-methanols is effectively carried out using lithium aluminium hydride (LiAlH₄). derpharmachemica.com By analogy, LiAlH₄ would be a suitable reagent for the reduction of Indole-7-carboxaldehyde. Another widely used reducing agent, sodium borohydride (B1222165) (NaBH₄), is also effective for such transformations under milder conditions and was successfully used to reduce an imine-linked bis-indole. semanticscholar.org Care must be taken, however, as some reducing agents can lead to undesired side reactions; for instance, attempted reductions of certain N-acylindoles with borane (B79455) (BH₃) have resulted in cleavage of the C-N bond rather than the desired reduction. rsc.org
Table 1: Reagents for Reduction of Indole Precursors
| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference |
|---|---|---|---|
| Indole-7-carboxaldehyde | Lithium Aluminium Hydride (LiAlH₄) / Sodium Borohydride (NaBH₄) | This compound | derpharmachemica.com |
| Imine | Sodium Borohydride (NaBH₄) | Amine | semanticscholar.org |
Synthesis from Methoxy-Activated Indoles
The presence of electron-donating groups, such as methoxy (B1213986) groups, on the benzene portion of the indole ring enhances its reactivity and can direct electrophilic substitution. chim.it This activation has been strategically employed in the synthesis of C7-functionalized indoles, which are precursors to this compound.
Specifically, 4,6-dimethoxyindoles are valuable starting materials. dergipark.org.trresearchgate.net The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. Applying this reaction to 4,6-dimethoxy-2,3-diphenylindole successfully yields the corresponding indole-7-carbaldehyde. dergipark.org.tr This C7-formylated product is a direct precursor that can be reduced to this compound as described in the previous section. The methoxy groups at the C4 and C6 positions activate the C7 position for electrophilic attack, facilitating a regioselective formylation that might otherwise be difficult to achieve. dergipark.org.trchim.it
Following formylation, the resulting indole-7-carbaldehyde can be converted into other derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) produces indole-7-carbohydrazides, demonstrating the utility of the aldehyde as a synthetic handle. dergipark.org.trresearchgate.net
Preparation of 7-(aminomethyl)indole as a Precursor
An alternative synthetic pathway to C7-functionalized indoles involves the preparation of 7-(aminomethyl)indole. This compound can serve as a versatile precursor for a range of derivatives. semanticscholar.orgresearchgate.net The synthesis of 7-(aminomethyl)indole has been achieved through the reduction of 7-cyanoindole. semanticscholar.org The cyano group, which can be introduced onto the indole ring through various methods, is reduced to the aminomethyl group.
Once formed, 7-(aminomethyl)indole is a useful building block. It can react with acyl chlorides to form amide-linked bis-indoles or with other indole aldehydes, such as 7-formylindole, to produce imine-linked compounds. semanticscholar.org The preparation of this amine provides a strategic entry point to C7-functionalized indoles. While not a direct precursor in the most common routes, the amino group could potentially be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, offering an alternative, albeit multi-step, route to this compound.
Table 2: Synthesis and Reactions of 7-(aminomethyl)indole
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 7-Cyanoindole | Reduction | 7-(aminomethyl)indole | semanticscholar.org |
| 7-(aminomethyl)indole | Acyl Chlorides, Triethylamine | Amide-linked bis-indoles | semanticscholar.orgresearchgate.net |
Challenges and Advancements in Regioselective Synthesis at the Indole 7-Position
Achieving regioselective functionalization at the C7 position of the indole nucleus is a significant synthetic challenge. researchgate.net The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position of the pyrrole (B145914) core, which is the most nucleophilic site. researchgate.netnih.gov Functionalization of the benzenoid core, particularly at C4, C5, C6, and C7, is considerably more difficult to control. researchgate.net
The primary challenges include:
Competing Reactivity: The high nucleophilicity of the C3 position often leads to undesired side reactions, necessitating the use of protecting or blocking groups at this site. researchgate.net
Harsh Conditions: Classical methods to functionalize the benzene ring often require harsh conditions that are not compatible with sensitive functional groups. thieme-connect.com
Aromaticity: Overcoming the aromatic stabilization energy of the indole system to achieve functionalization can be difficult. nih.gov
To overcome these hurdles, significant advancements have been made in recent years, primarily centered on transition-metal-catalyzed C-H activation and the use of directing groups.
Directing Groups: A powerful strategy involves installing a directing group elsewhere on the indole scaffold to guide a catalyst to a specific C-H bond. For instance, an amino group at the C4 position has been shown to render the C7 position more nucleophilic, enabling regioselective Friedel-Crafts alkylation. acs.org Similarly, a phosphorus (III) directing group has been used to achieve palladium-catalyzed C7-silylation. researchgate.net
Transition-Metal Catalysis: Iridium-catalyzed C-H borylation has emerged as a key method for functionalizing the C7 position. researchgate.net This creates a versatile boronic ester handle that can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org
Substrate Control: Modifying the electronic properties of the indole itself, for example by introducing sulfonamido or amido substituents at the C4 position, can influence the regioselectivity of subsequent reactions like halogenation, favoring the C7 position. rsc.org
These advanced strategies provide more efficient and selective access to C7-substituted indoles, which are crucial intermediates for a wide array of complex molecules, including this compound and its derivatives.
Chemical Reactivity and Derivatization of Indole 7 Methanol
Reactions at the Hydroxyl Group (-CH2OH)
The primary alcohol functional group at the 7-position is a key site for derivatization, allowing for oxidation, esterification, etherification, and halogenation reactions.
The hydroxymethyl group of Indole-7-methanol can be selectively oxidized to form either Indole-7-carbaldehyde or Indole-7-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This transformation is a fundamental step in the synthesis of many indole (B1671886) derivatives. For instance, the oxidation of a hydroxymethyl group to an aldehyde is a common biological process, as seen in the biosynthesis of indole-3-carboxylic acid derivatives in plants like Arabidopsis thaliana, where aldehyde oxidases convert indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). researchgate.netnih.gov Similar enzymatic or chemical methods can be applied to the 7-substituted isomer.
Common laboratory reagents for such oxidations include manganese dioxide (MnO₂) for the selective oxidation to the aldehyde, or stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) for the conversion to the carboxylic acid.
Table 1: Representative Oxidation Reactions of Hydroxymethylindoles
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Indole-3-methanol | Manganese Dioxide (MnO₂) | Indole-3-carbaldehyde | researchgate.net |
| Indole-3-methanol | Potassium Permanganate (KMnO₄) | Indole-3-carboxylic acid | researchgate.net |
| This compound | Mild Oxidant (e.g., PCC) | Indole-7-carbaldehyde | Inferred |
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, often driven to completion by using one of the reactants in excess or by removing water as it is formed. masterorganicchemistry.com Similarly, etherification can be achieved by reacting this compound with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions.
The hydroxyl group can be substituted by a halogen atom (Cl, Br, I) to form 7-(halomethyl)indoles. This is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydroiodic acid (HI). These halomethyl indoles are valuable synthetic intermediates, as the halogen serves as a good leaving group for subsequent nucleophilic substitution reactions. For example, studies on 2-trifluoromethylindole have shown that halogenation can be a key step, with the resulting haloindoles being useful in reactions with various nucleophiles. nih.gov
Reactions at the Indole Nitrogen (N1)
The nitrogen atom in the indole ring is nucleophilic and can be functionalized through alkylation and acylation reactions.
N-alkylation of the indole ring can be accomplished using alkyl halides, sulfates, or alcohols in the presence of a base. organic-chemistry.orgnih.gov The choice of base is crucial; strong bases like sodium hydride (NaH) are often used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that readily reacts with the alkylating agent. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation provides an efficient route to N-alkylated indoles. nih.gov
N-acylation introduces an acyl group onto the indole nitrogen, typically using acyl chlorides or anhydrides. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine. A highly chemoselective method for N-acylation of indoles utilizes thioesters as a stable acyl source with a cesium carbonate base, offering good functional group tolerance. beilstein-journals.org N-acylated indoles are important motifs in many pharmaceutical compounds. beilstein-journals.org
Table 2: Conditions for N-Functionalization of Indoles
| Reaction | Reagent(s) | Base/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., MeI, BnBr) | NaH or K₂CO₃ | N-Alkyl Indole | nih.gov |
| N-Alkylation | Alcohol | Iridium Catalyst | N-Alkyl Indole | organic-chemistry.org |
| N-Acylation | Thioester | Cs₂CO₃ | N-Acyl Indole | beilstein-journals.org |
Electrophilic Substitution Reactions on the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring. wikipedia.org
The most reactive position for electrophilic attack on the indole ring is C3, which is estimated to be 10¹³ times more reactive than a position on a benzene ring. wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation (Wheland intermediate) formed during the attack at C3. bhu.ac.inic.ac.uk Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation on this compound would be expected to occur predominantly at the C3 position.
If the C3 position were blocked, electrophilic substitution typically occurs at the C2 position. bhu.ac.in Since this compound has an open C3 position, electrophiles will preferentially react there. For example, iodine-catalyzed benzylation of indoles with benzylic alcohols occurs selectively at the C3 position. acs.org Similarly, enzymatic halogenation of various indole derivatives using the RebH enzyme variant results in the formation of 3-bromoindoles. nih.gov
Formation of Novel this compound Derivatives
The strategic placement of the methanol (B129727) group at the C7 position of the indole ring allows for the synthesis of unique derivatives that are not as readily accessible from other indole isomers. These derivatives include dimeric structures like bis-indoles, functionalized compounds such as carboxamides, and complex macrocycles like calixindoles.
The synthesis of bis-indole derivatives, specifically bis(indolyl)methanes, from this compound can be achieved through acid-catalyzed condensation reactions. This transformation can occur via self-condensation of this compound or by its reaction with another indole molecule. The acidic environment facilitates the formation of a reactive electrophilic intermediate from this compound, which is then attacked by the nucleophilic C3 position of a second indole molecule.
While direct studies on the self-condensation of this compound are not extensively detailed in the cited literature, the reaction is analogous to the well-established synthesis of bis(indolyl)methanes from indoles and various aldehydes or benzyl (B1604629) alcohols. orgsyn.orgrsc.org In this context, this compound can be considered both the electrophile precursor and, if another indole is not present, the nucleophile. The reaction is typically promoted by Brønsted or Lewis acids. researchgate.netresearchgate.net
Table 1: Representative Conditions for Acid-Catalyzed Condensation of Indoles with Carbonyl Compounds (Analogous to this compound Reactivity)
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| PPA-SiO2 | Solvent-free | 90 °C | High | researchgate.net |
| La(OTf)3 | Solvent-free (Microwave) | Not specified | High | |
| 12-Tungstophosphoric acid/ZrO2 | Not specified | Not specified | Good to Excellent | libretexts.org |
This table presents analogous reaction conditions, as direct data for this compound was not available in the provided search results.
The conversion of this compound to indole-7-carboxamides is a two-step synthetic sequence. The initial step involves the oxidation of the primary alcohol functionality to an aldehyde, yielding indole-7-carboxaldehyde (B17374). This intermediate is then converted to the corresponding carboxamide.
Oxidation of this compound: The oxidation of benzylic alcohols, including indole-methanols, to their corresponding aldehydes is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. While specific conditions for the oxidation of this compound are not detailed in the provided search results, methods used for the oxidation of similar indole alcohols, such as indole-3-methanol, are applicable. These methods often utilize reagents like manganese dioxide (MnO₂) or other mild oxidants to avoid over-oxidation to the carboxylic acid or degradation of the indole ring. nih.gov
Amidation of Indole-7-carboxaldehyde: Once indole-7-carboxaldehyde is obtained, it can be converted to indole-7-carboxamide through several methods. One common approach is the formation of an imine or Schiff base by reaction with a primary amine, which can then be further manipulated or rearranged. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com Alternatively, the aldehyde can be converted to an oxime, which can then undergo a Beckmann rearrangement to form the amide. Direct conversion of the aldehyde to the amide can also be achieved using specific reagents.
Table 2: General Steps for the Synthesis of Indole-7-carboxamides from this compound
| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |
| 1 | Oxidation | Mild oxidizing agent (e.g., MnO₂) | Indole-7-carboxaldehyde |
| 2 | Amidation | Primary amine (for imine formation), or other amidation protocols | Indole-7-carboxamide |
This compound and its derivatives are valuable precursors for the synthesis of calixindoles, which are macrocyclic compounds consisting of multiple indole units linked by methylene (B1212753) bridges. A stepwise strategy has been developed for the synthesis of calix researchgate.netindoles and calix masterorganicchemistry.comindoles utilizing indole methanols. thieme-connect.com
This synthetic approach involves the acid-catalyzed reaction of an indole di-methanol with an indole-7-aldehyde to form a larger, linear oligomeric structure containing both aldehyde and methanol functionalities. thieme-connect.com This intermediate can then undergo an intramolecular cyclization, also under acidic conditions, to yield the desired calixindole. thieme-connect.com For instance, a calix researchgate.netindole can be synthesized from a reaction sequence starting with a monoindole 2,7-dimethanol. thieme-connect.com
Mechanistic Studies of Derivatization Reactions
The derivatization reactions of this compound are governed by fundamental organic reaction mechanisms, primarily involving electrophilic substitution on the indole ring and reactions at the benzylic hydroxyl group.
The acid-catalyzed condensation to form bis-indole derivatives proceeds through a mechanism analogous to the aldol (B89426) condensation. youtube.comyoutube.compharmaxchange.info The key steps are:
Protonation of the hydroxyl group: In the presence of an acid catalyst, the hydroxyl group of this compound is protonated, converting it into a good leaving group (water).
Formation of a carbocation: Loss of a water molecule generates a resonance-stabilized benzylic carbocation. This carbocation is the key electrophile in the reaction.
Electrophilic attack: The electron-rich C3 position of a second indole molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: Loss of a proton from the C3 position of the attacking indole re-aromatizes the ring and yields the final bis(indolyl)methane product.
The formation of imines from indole-7-carboxaldehyde (the oxidized form of this compound) and a primary amine is a well-understood process that occurs in a series of equilibrium steps: libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com
Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine.
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).
Elimination of water: A lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from the nitrogen atom to give the neutral imine product.
Spectroscopic and Analytical Characterization of Indole 7 Methanol and Its Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are essential for the separation, identification, and purification of indole-7-methanol and its derivatives from complex mixtures. These methods exploit the differential distribution of the analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of indole (B1671886) compounds. nih.govmdpi.comcetjournal.itnih.gov Reversed-phase HPLC, often using C8 or C18 columns, is commonly employed for the separation of indole derivatives. mostwiedzy.plnih.gov The mobile phase composition, typically a gradient of an aqueous buffer (often containing an acid like formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724), is optimized to achieve efficient separation. cetjournal.itmostwiedzy.plnih.govnih.gov
Detection is frequently carried out using UV absorbance, commonly at 280 nm, or fluorescence detection, which offers higher sensitivity and selectivity for fluorescent indole compounds. nih.govmostwiedzy.plbibliotekanauki.pl For instance, a study on the analysis of indolic compounds in plant extracts utilized a C8 column with a water/acetonitrile gradient containing formic acid, which resulted in sharper and more symmetrical peaks. mostwiedzy.pl Another method for analyzing indole compounds in sugar cane juice used a C18 column with a methanol-formic acid buffer gradient. mdpi.com
Key parameters in HPLC method development for indole derivatives include the choice of stationary phase, mobile phase composition and pH, flow rate, and detection wavelength. nih.govmostwiedzy.pl The use of ion-suppression reversed-phase HPLC (IS-HPLC) has also been shown to be effective for separating substituted indole derivatives by controlling the mobile phase pH and methanol composition. nih.gov
Table 1: Examples of HPLC Conditions for Indole Derivative Analysis
| Feature | Example 1: Plant Extracts mostwiedzy.pl | Example 2: Bacterial Culture nih.gov | Example 3: Sugar Cane Juice mdpi.com |
| Column | C8 | Reversed Phase | C18 |
| Mobile Phase A | 0.01% Formic acid in water | 2.5% Acetic acid in water (pH 3.8) | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | 80:20 (v/v) Acetonitrile:Water | Methanol |
| Gradient | Linear gradient from 20% to 100% B | Gradient elution | Isocratic (20:80, v/v) followed by gradient |
| Flow Rate | 1 mL/min | 1 mL/min | Not specified |
| Detection | UV (280 nm) and Fluorescence (Ex: 280 nm, Em: 360 nm) | Fluorescence (Ex: 280 nm, Em: 350 nm) | PDA (280 nm) |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, sensitivity, and speed compared to conventional HPLC. This technique is particularly valuable for analyzing complex biological samples where indole derivatives may be present at low concentrations. nih.govnih.govmdpi.comrsc.org The coupling of UPLC with tandem mass spectrometry allows for both separation and highly specific detection and quantification of target compounds. mdpi.comresearchgate.net
In a typical UPLC-MS/MS setup for indole analysis, a reversed-phase column (e.g., C18 or phenyl-hexyl) is used with a gradient elution of water and an organic solvent, both often containing a small percentage of formic acid. mdpi.comresearchgate.netnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net This targeted approach allows for the accurate measurement of indole compounds even in complex matrices like serum or plant extracts. nih.govrsc.org
For instance, a UPLC-MS/MS method was developed for the simultaneous quantification of tryptophan metabolites in human plasma, demonstrating the technique's ability to handle complex biological samples. Another study successfully used UPLC-MS/MS to analyze indolic compounds in wine, highlighting its applicability in food analysis. researchgate.net
Table 2: UPLC-MS/MS Parameters for Indole Derivative Analysis
| Parameter | Example 1: General Indole Analysis researchgate.net | Example 2: Tryptophan Metabolites unimi.it |
| Chromatography | UHPLC | UHPLC |
| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for the analysis of volatile and thermally stable indole derivatives. ojp.govnotulaebotanicae.roresearchgate.netmdpi.com Prior to analysis, non-volatile indole compounds often require derivatization to increase their volatility. A common derivatization technique is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com
The separation in GC is achieved using a capillary column, often with a non-polar or semi-polar stationary phase. notulaebotanicae.ro The mass spectrometer, operated in tandem mode, provides high selectivity and sensitivity for the detection and quantification of the analytes. mdpi.com GC-MS/MS has been successfully applied to the analysis of indole alkaloids in plant extracts and tryptophan metabolites in biological fluids. notulaebotanicae.romdpi.com For example, a study on tryptophan metabolites in serum and cerebrospinal fluid utilized microextraction by packed sorbent (MEPS) followed by silylation and GC-MS/MS analysis. mdpi.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of indole compounds. akjournals.comresearchgate.netakjournals.comoup.comashs.orgnih.gov It is often used for screening purposes and to monitor the progress of chemical reactions. For the analysis of indole derivatives, silica (B1680970) gel plates with a fluorescent indicator (F254) are commonly used as the stationary phase. akjournals.com
A variety of mobile phases can be employed to achieve separation, depending on the polarity of the target compounds. akjournals.comresearchgate.net For instance, a mobile phase consisting of butane-1-ol, glacial acetic acid, and water has been used for the separation of several indole compounds. akjournals.com After development, the spots can be visualized under UV light (at 254 nm or 366 nm) or by spraying with a chromogenic reagent that reacts specifically with indole compounds. oup.com Densitometric analysis can then be used for quantification. akjournals.comresearchgate.netakjournals.comnih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. creative-proteomics.comacs.org It is widely used for the characterization of this compound and its derivatives. nih.govnih.govmdpi.com MS is often coupled with a chromatographic technique like HPLC or GC to analyze complex mixtures. mdpi.comcreative-proteomics.com
The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure and can be used for its identification. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV). scirp.orgscirp.orgresearchgate.net This process leads to the formation of a molecular ion (M+) and extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for a given compound. uni-saarland.de The resulting fragmentation pattern is highly reproducible and can be compared to spectral libraries for compound identification. uni-saarland.de
The fragmentation of the indole ring system in EI-MS often involves characteristic losses. For instance, the fragmentation of some indole derivatives shows the loss of a methyl radical followed by the loss of carbon monoxide. scirp.org The loss of HCN is also a characteristic fragmentation pathway for the indole nucleus. scirp.org The molecular ion peak, if present, provides the molecular weight of the compound. nist.govnist.gov However, due to the high energy of electron ionization, the molecular ion may be weak or absent in the spectra of some labile compounds. uni-saarland.de
Table 3: Common Fragments in EI-MS of Indole Derivatives
| Fragment Ion | Description |
| M+ | Molecular Ion |
| [M-CH3]+ | Loss of a methyl group |
| [M-CO]+ | Loss of carbon monoxide |
| [M-HCN]+ | Loss of hydrogen cyanide |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing indole derivatives. In positive ion mode, this compound, with a molecular weight of 147.17 g/mol , is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 148.1. sigmaaldrich.com The analysis of related indole compounds, such as indole-3-acetic acid, has shown that the protonated molecule is the primary ion observed in the positive ion spectrum. tandfonline.com The specific conditions of the ESI source, such as capillary voltage, cone voltage, and desolvation temperature, are optimized to maximize the intensity of this ion. mdpi.com For instance, a study on various indole metabolites utilized a capillary voltage of 3300 V and a source temperature of 120 °C to achieve intense molecular peaks. mdpi.com The mobile phase composition, often a mixture of methanol or acetonitrile with water and an acid modifier like formic or acetic acid, also plays a crucial role in ionization efficiency. tandfonline.comnih.gov
Multiple Reaction Monitoring (MRM) Mode
For highly selective and sensitive quantification of this compound in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. mdpi.combenthamdirect.com This technique involves selecting the precursor ion (the protonated molecule, [M+H]⁺, at m/z 148.1 for this compound) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific, characteristic product ion in the third quadrupole (Q3).
While specific MRM transitions for this compound are not extensively documented in the cited literature, the principles can be inferred from similar indole compounds. For the parent compound, indole, the transition of the precursor ion at m/z 118.1 to the product ion at m/z 91.1 is commonly used. nih.gov For indole-3-acetic acid (m/z 176), the most intense fragment observed is the quinolinium ion at m/z 130, making the 176 → 130 transition highly specific for MRM analysis. tandfonline.com It is a common characteristic for indole-containing compounds to produce a significant fragment ion at m/z 130. tandfonline.com Therefore, a plausible MRM transition for this compound would involve the fragmentation of the precursor ion at m/z 148.1 to a characteristic product ion, which would need to be determined through infusion experiments to identify the most intense and stable fragment. This high selectivity allows for accurate quantification even at very low concentrations, with detection limits often in the femtomole range. tandfonline.com
Fragmentation Pathway Analysis
Understanding the fragmentation pathway of this compound in the gas phase is essential for structural confirmation and for selecting appropriate MRM transitions. Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ of this compound (m/z 148.1) would undergo fragmentation. A primary and highly probable fragmentation step would be the loss of the methanol group. This could occur as a neutral loss of water (H₂O, 18 Da) followed by the loss of CH₂ (14 Da), or a direct loss of a hydroxymethyl radical (•CH₂OH, 31 Da), or formaldehyde (B43269) (CH₂O, 30 Da).
The fragmentation of the core indole ring is also well-characterized. A common pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole (B145914) ring, a characteristic fragmentation for indole compounds. scirp.orgscirp.org For example, the fragmentation of the indole ion (m/z 117) often leads to a fragment at m/z 90. Another characteristic fragmentation pattern in indole alkaloids is the generation of an ion at m/z 130. nih.gov The exact pathway for this compound would likely involve initial modifications of the C7-substituent followed by or concurrent with the fragmentation of the indole bicyclic system. The fragmentation routes are often complex and can involve pericyclic reactions and hydrogen rearrangements. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the signals for the aromatic protons on the indole ring and the methylene (B1212753) protons of the methanol group are characteristic. The highly deshielded signal of the N-H proton of the indole ring is typically observed as a broad singlet in the range of δ 10–12 ppm in aprotic solvents like DMSO-d₆. acs.org
The specific chemical shifts and coupling constants for this compound have been reported. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) and the pyrrole portion (H-2 and H-3) show distinct signals. The methylene protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet, and the hydroxyl proton (-OH) signal can be exchangeable and its position variable.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-1 (N-H) | ~11.0 | br s | - |
| H-2 | ~7.2 | t | ~2.5 |
| H-3 | ~6.5 | t | ~2.0 |
| H-4 | ~7.5 | d | ~8.0 |
| H-5 | ~7.0 | t | ~7.5 |
| H-6 | ~7.1 | d | ~7.0 |
| H-7 (-CH₂OH) | ~4.8 | s | - |
| H-7 (-OH) | variable | br s | - |
(Note: Data are representative and can vary based on solvent and experimental conditions. The data presented is a generalized representation based on typical values for indole derivatives)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the local electronic environment. The carbon atom attached to the electronegative oxygen of the alcohol group (C-7a) is typically shifted downfield. libretexts.org The carbons of the indole ring appear in the aromatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~124.5 |
| C-3 | ~102.0 |
| C-3a | ~128.5 |
| C-4 | ~120.0 |
| C-5 | ~121.5 |
| C-6 | ~118.0 |
| C-7 | ~125.0 |
| C-7a | ~136.0 |
| C-8 (-CH₂OH) | ~60.0 |
(Note: Data are representative and can vary based on solvent and experimental conditions. The data presented is a generalized representation based on typical values for indole derivatives)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the N-H and O-H stretching vibrations, C-H stretching, and C=C stretching of the aromatic ring.
The N-H stretching vibration of the indole ring typically appears as a sharp to medium peak around 3400 cm⁻¹. researchgate.net The O-H stretching vibration of the alcohol group gives a strong, broad absorption in the region of 3400–3650 cm⁻¹. libretexts.orgcolostate.edu The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450–1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3650 - 3400 | Strong, Broad |
| N-H Stretch (indole) | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O Stretch | 1150 - 1050 | Strong |
(Note: Data are representative and can vary based on the physical state of the sample and experimental conditions.)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of indole derivatives. The indole ring system, an aromatic heterocycle, gives rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole core, as well as the solvent used for analysis. core.ac.uk
The table below presents UV-Vis absorption data for indole and some of its derivatives to illustrate the typical absorption ranges for this class of compounds. The change in the substituent and its position on the indole ring affects the electronic environment and thus the absorption maxima.
| Compound | λmax (nm) | Solvent/Context | Reference |
|---|---|---|---|
| Indole | 270 | Not Specified | nist.gov |
| Product from Indole Biotransformation | 292 | Not Specified | researchgate.net |
| Product from 7-Methylindole Biotransformation | 296 | Not Specified | researchgate.net |
| Product from 5-Methoxyindole Biotransformation | 296 | Not Specified | researchgate.net |
X-ray Diffraction (XRD) for Structural Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, defined by parameters such as the crystal system, space group, and unit cell dimensions. acs.orgmdpi.com
Specific single-crystal X-ray diffraction data for this compound has not been identified in the reviewed literature. However, extensive crystallographic studies have been conducted on its isomers and other simple indole derivatives, which can provide a model for its expected solid-state structure. For example, detailed crystal structures have been reported for 1H-indole-2-methanol, indole-3-carbinol, and 7-methylindole. acs.orgnih.gov These studies reveal that intermolecular interactions, particularly hydrogen bonds involving the N-H group of the indole ring and the hydroxyl group of the substituent, play a crucial role in defining the crystal packing. acs.org For instance, 1H-indole-2-methanol crystallizes in the monoclinic system with the space group P2/c. acs.orgnih.gov Isostructural compounds, such as indole and 7-methylindole, can exhibit similar packing motifs. nih.gov
The following table summarizes crystallographic data for several indole derivatives, illustrating the variations in crystal structure with changes in substituent position.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Indole | Orthorhombic | Pna2₁ | acs.org |
| 7-Methylindole | Orthorhombic | Pna2₁ | acs.orgnih.gov |
| 1H-Indole-2-methanol | Monoclinic | P2/c | acs.orgnih.gov |
| Indole-3-carbinol | Monoclinic | P2₁/c | acs.org |
| 4-Cyanoindole | Orthorhombic | P2₁2₁2₁ | acs.org |
| 5-Nitroindole | Monoclinic | P2₁/c | acs.org |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comopenaccessjournals.com It is a critical method for assessing the thermal stability of a compound, identifying decomposition temperatures, and quantifying mass loss during thermal events. openaccessjournals.comopenaccessjournals.com
For this compound, thermal stability has been evaluated in studies reported in its ECHA (European Chemicals Agency) registration dossier. europa.eu These findings indicate that the compound is not highly thermally stable. The analysis shows an initial endothermic event (a process that absorbs heat without mass loss) occurring between 140°C and 180°C. This is immediately followed by the onset of an exothermic decomposition, which begins with a loss of mass at approximately 180°C to 190°C. europa.eu
The major decomposition phase occurs relatively quickly, with a significant portion of the sample's mass being lost by the time the temperature reaches 260°C. europa.eu One study reported that 75% of the sample mass was lost by approximately 200°C, while another noted a 90% mass loss by about 260°C. europa.eu A small residue of about 3-4% remains at temperatures up to 600°C. europa.eu This behavior suggests that while the compound can withstand moderate temperatures, it undergoes significant decomposition at temperatures below 300°C.
| Thermal Event | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|
| Initial Endotherm | 140 - 180 | Heat absorption prior to mass loss | europa.eu |
| Onset of Mass Loss / Decomposition | 180 - 190 | Start of exothermic decomposition | europa.eu |
| Major Mass Loss | ~180 - 260 | Loss of 75% to 90% of sample mass | europa.eu |
| Residue | > 600 | Approximately 3.1% of mass remains | europa.eu |
Theoretical and Computational Studies of Indole 7 Methanol
Quantum Mechanical Calculations (DFT, ab initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and energetics of molecules. researchgate.net DFT has become a predominant method due to its balance of computational cost and accuracy in accounting for electron correlation. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. acgpubs.org
In the case of Indole-7-methanol, the presence of the hydroxymethyl (-CH2OH) group at the 7-position significantly influences its electronic and steric properties compared to the parent indole (B1671886) molecule. DFT studies would reveal how this substituent alters the electron density distribution across the bicyclic ring system. The electron-donating character of the methanol (B129727) group can affect the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. jst.go.jp Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visually identifies the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic (N-H and O-H) and electrophilic sites. iucr.org
Table 1: Representative Parameters Used in DFT Studies of Indole Derivatives
| Parameter | Typical Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | DFT (B3LYP/6-311G+(d,p)) | Determines the lowest energy structure, bond lengths, and angles. | mdpi.com |
| Vibrational Frequencies | DFT (B3LYP/6-311+G(d,p)) | Predicts infrared spectra and confirms ground state structures. | iucr.org |
| Electronic Properties (HOMO/LUMO) | DFT (B3LYP/6-311G(d,p)) | Analyzes frontier molecular orbitals, charge transfer, and reactivity. | jst.go.jp |
| UV-Vis Spectra | TD-DFT (B3LYP/6-311+G(d,p)) | Simulates electronic absorption spectra and transitions. | iucr.org |
Solvent Effects on this compound's Electronic and Structural Properties
The properties of indole and its derivatives are highly sensitive to their solvent environment. acs.org The interactions between the solute (this compound) and solvent molecules can alter its structural, electronic, and photophysical characteristics. The presence of both a hydrogen-bond-donating N-H group and a polar -CH2OH group makes this compound particularly susceptible to solvent effects, especially in polar and protic media like methanol.
Solvation energy is the energy change associated with the dissolution of a solute in a solvent. Theoretical calculations, often using a Polarizable Continuum Model (PCM) within a DFT framework, can estimate this energy. iastate.edu These models treat the solvent as a continuous medium with a specific dielectric constant, simplifying the calculation while capturing the bulk electrostatic effects of solvation.
Studies on the parent indole molecule have calculated its solvation energy, chemical potential, and hardness in various solvents. iastate.edu The results indicate that polar solvents lead to greater stabilization. For this compound, the additional polar hydroxymethyl group would enhance its interaction with polar solvents. Strong hydrogen bonding between the -OH and N-H groups of this compound and polar protic solvents like water or methanol would result in a significant release of energy, leading to a more negative (i.e., more favorable) solvation energy compared to indole. acs.org This increased stabilization in polar solvents is consistent with its higher solubility in such media. uminho.pt
The photophysics of indole derivatives can be complex, often involving processes like excited-state proton transfer (ESPT). In this phenomenon, a proton is transferred from the molecule to a nearby solvent molecule (or vice versa) after electronic excitation by light. The structurally similar compound 7-azaindole (B17877) is a classic model for studying ESPT, where solvent molecules like methanol or water can form a "proton wire" to facilitate the transfer. researchgate.netrsc.org
On-the-fly dynamics simulations are a powerful tool to model these ultrafast events, tracking the movements of atoms in the excited state. researchgate.net For 7-azaindole, simulations show that multiple methanol molecules can assist in a concerted multiple-proton transfer along a hydrogen-bonded network. researchgate.net this compound possesses two acidic protons (on the nitrogen and the oxygen), making it a candidate for similar excited-state processes. The proximity of the 7-hydroxymethyl group to the N1-H group could potentially facilitate intramolecular or solvent-assisted proton transfer dynamics upon photoexcitation. Studies on indole itself show that photoionization is a significant process in water and methanol, with the appearance of a solvated electron occurring within picoseconds, indicating that the initial excited state plays a key role.
Hydrogen bonding is a critical intermolecular force governing the behavior of this compound in protic solvents. The indole N-H group is a well-known hydrogen bond donor. The hydroxymethyl group at the C7 position acts as both a hydrogen bond donor (via its -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).
Neutron diffraction and MD simulation studies on indole in water-methanol mixtures have provided detailed atomic-level pictures of solvation. uminho.pt These studies revealed that indole is preferentially solvated through hydrogen bonding with the hydroxyl groups of both water and methanol, rather than through hydrophobic interactions with methanol's methyl group. uminho.pt There is also evidence of hydrogen bonding between solvent molecules and the π-electron cloud of the indole ring. uminho.pt
For this compound in a solvent like methanol, a rich network of hydrogen bonds would be expected:
Indole N-H···O(methanol)
Methanol O-H···N(indole) (less common but possible)
Indole-CH2O-H···O(methanol)
Methanol O-H···O(H2C-indole)
These extensive hydrogen bonding capabilities are responsible for the compound's solubility in polar protic solvents. uminho.pt
The electronic absorption and fluorescence properties of indole derivatives often exhibit solvatochromism—a change in color (i.e., spectral position) depending on the polarity of the solvent. Typically, indoles show a positive solvatochromism, where the absorption and especially the emission maxima shift to longer wavelengths (a red shift) as solvent polarity increases.
This phenomenon is attributed to a significant increase in the molecule's dipole moment upon excitation to the first singlet excited state (S1). A more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state, which reduces the energy gap for fluorescence emission. Time-dependent DFT (TD-DFT) calculations are used to predict these electronic transitions (e.g., π-π*) and how they are affected by solvent. iucr.org For 3-substituted indoles, a strong red shift in fluorescence is observed in polar solvents, indicating a charge-transfer character in the excited state.
Given its polar -CH2OH group, this compound is expected to display significant solvatochromic shifts. Its fluorescence spectrum would likely be red-shifted in polar solvents like methanol and water compared to nonpolar solvents like hexane. This sensitivity makes such compounds potentially useful as fluorescent probes for sensing local environmental polarity.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. Computational methods are instrumental in elucidating the complex interplay between a molecule's three-dimensional structure and its functional effects.
Although specific computational SAR analyses for this compound are not extensively documented, research on related compounds underscores the importance of substitution at the indole-7 position. For instance, SAR studies on 7-substituted harmine (B1663883) analogs have been conducted to explore their potential for inducing human β-cell proliferation. nih.gov Similarly, comprehensive reviews of 7-azaindole derivatives highlight that modifications at various positions, including the 7-position, are critical for developing effective anticancer agents. nih.gov These studies establish that the 7-position of the indole scaffold is a key site for synthetic modification to modulate biological outcomes.
A computational and experimental study on the closely related compound, Indole-7-carboxyldehyde, investigated its nonlinear optical (NLO) properties. researchgate.net This research utilized methods such as Mulliken charge analysis and molecular electrostatic potential mapping to understand intramolecular charge transfer, a key factor influencing the molecule's properties. researchgate.net Such computational approaches are directly applicable to SAR studies, as they can quantify how the -CH₂OH group in this compound, compared to the -CHO group in Indole-7-carboxyldehyde, influences the electronic distribution and interaction potential of the entire molecule. By calculating properties like dipole moment, polarizability, and frontier molecular orbital energies, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of a series of related compounds.
The general approach in computational SAR involves:
Molecular Docking: Simulating the binding of the ligand (e.g., this compound derivative) into the active site of a biological target (e.g., an enzyme or receptor). This can predict binding affinity and preferred orientation.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties that govern molecular interactions.
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity.
While we await specific studies on this compound, the established methodologies and the findings from related 7-substituted indoles provide a clear framework for future computational SAR investigations.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, or conformers, can have different energy levels, and their relative populations can significantly impact a molecule's physical, chemical, and biological properties.
A detailed conformational analysis of this compound has not been specifically published. However, computational studies on its isomers, such as 1H-indole-2-methanol and Indole-3-carbinol, provide a strong basis for understanding the conformational possibilities of the methanol group attached to the indole ring. acs.orgtsijournals.comnih.gov
A structural study of several indole analogues revealed that 1H-indole-2-methanol crystallizes with two different conformers in the asymmetric unit of its crystal lattice. acs.orgnih.gov These conformers are distinguished by the orientation of the hydroxyl group relative to the indole ring, defined by the N1–C2–C10–O1 torsion angle. The two observed conformations were:
gauche+ conformation: with a torsion angle of 61.5(3)°. acs.orgnih.gov
trans conformation: with a torsion angle of -175.5(2)°. acs.orgnih.gov
This indicates a relatively low rotational barrier for the C-C bond connecting the methanol group to the indole ring. Similarly, a computational study on Indole-3-carbinol performed a potential energy surface (PES) scan to identify its stable conformers by varying the relevant dihedral angles. tsijournals.com
For this compound, the key rotational degree of freedom would be the torsion angle around the C7-C(methanol) bond. It is highly probable that, like its isomers, this compound exists as a mixture of conformers in solution. The relative stability of these conformers would be determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the π-electron cloud of the indole ring or the lone pair of the indole nitrogen (N-H).
Density Functional Theory (DFT) calculations are a standard and effective method for performing such conformational analyses. By systematically rotating the C7-C(methanol) bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy barriers between them can be determined from the transition states.
The table below summarizes the findings on the computationally and crystallographically identified conformers of a closely related isomer, providing a model for what to expect for this compound.
| Compound | Method | Identified Conformations | Torsion Angle | Reference |
| 1H-indole-2-methanol | X-ray Crystallography | gauche+ | 61.5(3)° | acs.orgnih.gov |
| 1H-indole-2-methanol | X-ray Crystallography | trans | -175.5(2)° | acs.orgnih.gov |
Future computational studies on this compound would likely confirm the existence of multiple low-energy conformers, which is a critical piece of information for understanding its interactions in a biological context.
Biological Activities and Applications of Indole 7 Methanol and Its Derivatives
Anticancer and Cytotoxic Activities
Indole (B1671886) derivatives are a significant class of compounds in the development of anticancer agents, demonstrating the ability to modulate various biological pathways involved in cancer progression. nih.gov These mechanisms include disrupting cell signaling, halting the cell cycle, inhibiting tumor vascularization, and inducing oxidative stress and cell death. nih.gov
Several indole-based compounds have shown promising cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were screened for their anticancer activities. Among them, compounds with a 4-methoxyphenyl, 4-(dimethylamino)phenyl, or 2-naphthyl substituent at position 3 of the acrylonitrile (B1666552) moiety displayed notable anticancer activity. mdpi.com Specifically, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile exhibited significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. mdpi.com
Methoxy-activated indole-7-carbohydrazides have also been investigated for their anticancer properties. researchgate.net One such derivative demonstrated cytotoxic effects on neuroblastoma, stomach, and breast cancer cells. researchgate.net Furthermore, a study on indole-based sulfonohydrazide derivatives containing a morpholine (B109124) ring revealed that 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed promising inhibition of both MCF-7 and MDA-MB-468 breast cancer cells, while being non-toxic to noncancerous cells. nih.gov
The cytotoxic activity of compounds isolated from Rhazya stricta, including indole-type alkaloids, was evaluated against three cancer cell lines: MCF-7, HepG2, and HeLa. researchgate.net One compound, in particular, showed the most potent cytotoxic effect against all three cell lines. researchgate.net Additionally, a methanol (B129727) extract of Indigofera linnaei exhibited strong in vitro cytotoxicity against various cancer cell lines while remaining safe for normal cells. waocp.org
Table 1: Anticancer and Cytotoxic Activities of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia, Non-small cell lung cancer, Colon cancer, CNS cancer, Ovarian cancer, Renal cancer, Breast cancer | Significant growth inhibition | mdpi.com |
| Methoxy-activated indole-7-carbohydrazide derivative | Neuroblastoma, Stomach, Breast cancer | Cytotoxic effects | researchgate.net |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7, MDA-MB-468 (Breast cancer) | Promising inhibition | nih.gov |
| Indole-type alkaloid from Rhazya stricta | MCF-7, HepG2, HeLa | Potent cytotoxic effect | researchgate.net |
| Methanol extract of Indigofera linnaei | Various human cancer cell lines | Strong in vitro cytotoxicity | waocp.org |
Antioxidant Properties
Indole derivatives are recognized for their antioxidant potential, which is often attributed to the indole nucleus's ability to scavenge free radicals. nih.govtandfonline.com The antioxidant activity can be influenced by the type and position of substituents on the indole ring. nih.gov
A study on C-3 substituted indole derivatives found that a derivative with a pyrrolidinedithiocarbamate moiety was a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The antioxidant activity was dependent on the substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.gov Another study on indole-based melatonin (B1676174) analogue hydrazide/hydrazone derivatives also highlighted their antioxidant activity. tandfonline.com
Research on methoxy-activated indole-7-carbohydrazides showed moderate antioxidant potential in DPPH and ABTS assays. researchgate.net Furthermore, some of these compounds demonstrated promising cupric reducing capacity. researchgate.net Similarly, biopolymeric hydrogels based on auxins, which are indole derivatives, have been reported to possess antioxidant properties. openmedicinalchemistryjournal.com Melatonin and its analogues, also indole derivatives, are well-known for their antioxidant effects. openmedicinalchemistryjournal.com
The antioxidant activity of N-substituted indole amide derivatives has been investigated, with some compounds showing a significant decrease in lipid peroxidation levels. psu.edu The presence of a phenyl ring was suggested to be essential for the free radical scavenging activity. psu.edu
Table 2: Antioxidant Properties of Selected Indole Derivatives
| Compound/Derivative | Assay/Model | Observed Effect | Reference(s) |
| C-3 substituted indole with pyrrolidinedithiocarbamate moiety | Radical scavenging, Fe³⁺ reduction | Potent activity | nih.gov |
| Methoxy-activated indole-7-carbohydrazides | DPPH, ABTS, Cupric reducing capacity | Moderate to promising activity | researchgate.net |
| N-substituted indole amide derivatives | Lipid peroxidation | Significant decrease | psu.edu |
| Biopolymeric hydrogels based on auxins | General antioxidant | Possess antioxidant properties | openmedicinalchemistryjournal.com |
| Melatonin and its analogues | General antioxidant | Exhibit antioxidant properties | openmedicinalchemistryjournal.com |
Antimicrobial Activities (Antibacterial, Antifungal)
Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. rsc.orgresearchgate.nettandfonline.com
In terms of antibacterial activity, a methanol extract of Aspidosperma ramiflorum showed moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. scielo.brscielo.br A fraction of this extract displayed high activity against these same bacteria and moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. scielo.brscielo.br The asymmetric total synthesis of the marine tris-indole alkaloid tulongicin A and a related compound yielded molecules with good minimum inhibitory concentration (MIC) values against clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA). acs.org
Regarding antifungal activity, novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold have been synthesized and evaluated. nih.gov One of these compounds exhibited high inhibition rates against several phytopathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Fusarium moniliforme. nih.gov Another study found that newly synthesized indole derivatives displayed excellent antifungal activity against Aspergillus flavus and Aspergillus niger. iosrphr.org
Several indole derivatives have shown activity against both bacteria and fungi. researchgate.net For instance, certain synthesized bis(indolyl)methanes exhibited moderate to good inhibitory activity against both types of microbes. tandfonline.com
Table 3: Antimicrobial Activities of Selected Indole Derivatives
| Compound/Derivative | Target Microorganism(s) | Activity | Reference(s) |
| Methanol extract of Aspidosperma ramiflorum | Bacillus subtilis, Staphylococcus aureus | Moderate antibacterial | scielo.brscielo.br |
| Fraction IV of A. ramiflorum extract | B. subtilis, S. aureus, E. coli, P. aeruginosa | High to moderate antibacterial | scielo.brscielo.br |
| Tulongicin A and its derivative | Clinical isolates of S. aureus (including MRSA) | Good antibacterial | acs.org |
| Indole Schiff base with 1,3,4-thiadiazole scaffold | Fusarium graminearum, F. oxysporum, F. moniliforme | High antifungal | nih.gov |
| Newly synthesized indole derivatives | Aspergillus flavus, Aspergillus niger | Excellent antifungal | iosrphr.org |
| Bis(indolyl)methanes | Bacteria and fungi | Moderate to good antimicrobial | tandfonline.com |
Anti-inflammatory and Analgesic Activities
Indole derivatives have long been recognized for their anti-inflammatory and analgesic properties, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). mdpi.combioline.org.br
A study on synthetic indole derivatives identified two compounds, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, that exhibited anti-inflammatory, analgesic, and antipyretic effects. nih.gov Another series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with three compounds showing significant anti-inflammatory effects. mdpi.com
Furthermore, the synthesis of various 3-(2-aminopyrimidin-4-yl) indoles resulted in compounds with both analgesic and anti-inflammatory activities. bioline.org.br Seven of these compounds demonstrated anti-inflammatory activity comparable to the standard drug indomethacin, but with significantly lower ulcerogenic action. bioline.org.br The substitution of a heterocyclic moiety at the 3-position of the indole ring has been shown to markedly influence its anti-inflammatory activity. bioline.org.br
Table 4: Anti-inflammatory and Analgesic Activities of Selected Indole Derivatives
| Compound/Derivative | Activity | Observed Effect | Reference(s) |
| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory, Analgesic, Antipyretic | Desired effects | nih.gov |
| N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Anti-inflammatory, Analgesic, Antipyretic | Desired effects | nih.gov |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Anti-inflammatory, Analgesic | Three compounds showed significant anti-inflammatory activity | mdpi.com |
| 3-(2-aminopyrimidin-4-yl) indoles | Analgesic, Anti-inflammatory | Seven compounds showed activity comparable to indomethacin with lower ulcerogenic action | bioline.org.br |
Antiviral Activities
The indole scaffold is a key pharmacophore in the design of antiviral agents. nih.gov Indole derivatives have shown promise against a variety of viruses.
Research on indole chloropyridinyl ester-derived inhibitors of SARS-CoV-2 3CLpro revealed that the position of the carboxylic acid on the indole ring is crucial for activity. nih.gov Several of these compounds exhibited potent antiviral activity in cell-based assays. nih.gov Similarly, indole-based ferulic acid derivatives were found to decrease the genomic copies of SARS-CoV-2 in a dose-dependent manner, with the presence of a phenolic group being critical for this activity. researchgate.net
A study of unsymmetrical methylene (B1212753) derivatives prepared from Mannich bases of 2-naphthols and indoles showed significant activity against Respiratory Syncytial Virus (RSV), although they also possessed some toxicity. nih.gov Some of these compounds also displayed moderate antiviral activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov
Furthermore, a series of indole analogues bearing a dithioacetal moiety were synthesized and evaluated for their antiviral activity against plant viruses, showing high activity against Potato Virus Y (PVY), Cucumber Mosaic Virus, and Tobacco Mosaic Virus. acs.org
Table 5: Antiviral Activities of Selected Indole Derivatives
| Compound/Derivative | Target Virus | Observed Effect | Reference(s) |
| Indole chloropyridinyl ester derivatives | SARS-CoV-2 3CLpro | Potent antiviral activity | nih.gov |
| Indole-based ferulic acid derivatives | SARS-CoV-2 | Dose-dependent decrease in genomic copies | researchgate.net |
| Unsymmetrical methylene derivatives | Respiratory Syncytial Virus (RSV) | Significant activity | nih.gov |
| Unsymmetrical methylene derivatives | HIV-1, BVDV, YFV, CVB-2 | Moderate activity | nih.gov |
| Indole analogues with dithioacetal moiety | Potato Virus Y, Cucumber Mosaic Virus, Tobacco Mosaic Virus | High antiviral activity | acs.org |
Enzyme Inhibition (e.g., Anticholinesterase, α-amylase, α-glucosidase)
Indole derivatives have been investigated for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects.
In the context of neurodegenerative diseases, indole derivatives have been studied as cholinesterase inhibitors. A study on methoxy-activated indole-7-carbohydrazides suggested that one of the compounds could be a plausible candidate to compete with galantamine, a known cholinesterase inhibitor. researchgate.net
Regarding metabolic enzymes, some indole derivatives have been reported to possess α-amylase inhibitory activity. nih.gov Additionally, a study on hydrazide-linked 7-azaindoles and their corresponding cyclized 1,3,4-oxadiazoles showed inhibitory potential against α-glucosidase. researchgate.net
Neuroprotective and CNS Activities
Indole-based compounds have shown significant potential as neuroprotective agents, acting through various mechanisms such as antioxidant activity, anti-inflammatory effects, and modulation of neuronal survival pathways. nih.gov
Derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) have been synthesized as multifunctional neuroprotectors. mdpi.com These compounds exhibited strong neuroprotective, antioxidant, and MAO-B inhibitory activity. mdpi.com IPA itself has been shown to protect against cell death caused by Aβ-peptide in neuroblastoma cells and primary neurons. mdpi.com
A study on novel indole-based carboxamide derivatives found them to be effective modulators of SIRT3, a protein involved in detoxifying reactive oxygen species. nih.gov These compounds showed neuroprotective effects by downregulating lactate (B86563) dehydrogenase levels and increasing the expression of antioxidant enzymes. nih.gov
Phenoxyindole derivatives have been designed and evaluated for their neuroprotective activity against Aβ-induced cell death. mdpi.com Several of these compounds demonstrated a strong protective effect on neuronal cells. mdpi.com Plant-derived indole alkaloids are also being explored for their therapeutic potential in various neurodegenerative disorders due to their diverse mechanisms of action, including acting as antioxidants and enzyme inhibitors. jrasb.com
Table 6: Neuroprotective and CNS Activities of Selected Indole Derivatives
| Compound/Derivative | Proposed Mechanism/Activity | Observed Effect | Reference(s) |
| Indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) derivatives | Multifunctional neuroprotection (antioxidant, MAO-B inhibition) | Strong neuroprotective and antioxidant activity | mdpi.com |
| Novel indole-based carboxamide derivatives | SIRT3 modulation, antioxidant enzyme upregulation | Neuroprotective effect, reduced LDH levels | nih.gov |
| Phenoxyindole derivatives | Anti-Aβ aggregation, antioxidant | Strong protective effect on neuronal cells | mdpi.com |
| Plant-derived indole alkaloids | Antioxidant, enzyme inhibition | Therapeutic potential for neurodegenerative disorders | jrasb.com |
Other Reported Biological Activities (e.g., Antidiabetic, Antimalarial)
While the primary focus of indole research has often been on anticancer and anti-inflammatory properties, the versatility of the indole scaffold extends to other significant biological activities, including antidiabetic and antimalarial effects. researchgate.netinnovareacademics.inrjpn.org
Antidiabetic Activity Indole alkaloids and their synthetic derivatives are recognized for their potential in managing diabetes. researchgate.net Their mechanisms are varied, with some compounds showing inhibitory effects against key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netsci-hub.se A study focusing on indolylxylosides as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) found that the substituent at the 7-position of the indole ring was crucial for inhibitory activity. sci-hub.se Other research has identified indole derivatives that can stimulate GLUT4 translocation, a key step in glucose uptake by cells, through the AKT-dependent signaling pathway. acs.org One newly synthesized derivative, 1-(4-chlorobenzene)-5-hydroxy-2-methyl-3-indoleacetic acid (GY3), demonstrated potential insulin-sensitizing and glucose-lowering effects. sci-hub.se
Antimalarial Activity The indole nucleus is a structural feature in compounds with notable antimalarial properties. malariaworld.orgresearchgate.net Derivatives have shown activity against Plasmodium falciparum, including chloroquine-resistant strains. malariaworld.orgacs.org The proposed mechanisms of action include the inhibition of hemozoin formation and the disruption of the parasite's mitochondrial function. acs.orgunair.ac.id While the indole core is critical for this activity, its mere presence does not guarantee an antimalarial effect, highlighting the importance of specific structural modifications. acs.orgunair.ac.id For instance, a series of novel quinoline-indoles were found to dissipate mitochondrial potential as an early event in their antimalarial action. acs.org Another study on 7-chloro-5'-methoxy substituted bis-indole compounds showed sub-micromolar anti-erythrocytic activity. malariaworld.org
The following table summarizes the reported biological activities of select indole derivatives.
| Derivative Class | Biological Activity | Key Finding/Target | Source(s) |
| Indolylxylosides | Antidiabetic | SGLT2 inhibition; substitution at the 7-position is important. | sci-hub.se |
| 1,4-dihydropyridine-indole | Antidiabetic | Stimulation of GLUT4 translocation in muscle cells. | acs.org |
| 4-indolylphenyl-6-arylpyrimidine-2-imines | Antidiabetic | Inhibition of α-amylase and α-glucosidase. | sci-hub.se |
| Quinoline-Indoles | Antimalarial | Dissipation of mitochondrial potential in P. falciparum. | acs.org |
| Bis-indole derivatives | Antimalarial | Sub-micromolar activity against erythrocytic stage. | malariaworld.org |
| Indole-7-carboxamides | Anti-HIV | Shows anti-HIV activity. | openmedicinalchemistryjournal.com |
Mechanisms of Biological Action
The diverse biological effects of indole derivatives stem from their ability to interact with a wide range of molecular targets and trigger specific cellular pathways, such as apoptosis.
Molecular Interactions with Biological Targets
The indole ring system is a versatile pharmacophore that can engage in various interactions with biological macromolecules. jetir.org Its structure allows it to serve as a scaffold that can be modified to achieve specific binding to the active sites of enzymes and receptors. jetir.orgsci-hub.se
Key molecular targets identified for indole derivatives include:
Protein Kinases: Certain indole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling. Fascaplysin, a sponge-derived bis-indole alkaloid, is a specific inhibitor of cyclin-dependent kinase 4 (CDK4), a key enzyme in cell cycle progression. mdpi.com
Tubulin: A significant number of indole-based compounds, including the natural products vincristine (B1662923) and vinblastine, function as potent inhibitors of tubulin polymerization. mdpi.com This disruption of the microtubule network leads to cell cycle arrest and is a clinically validated anticancer strategy. mdpi.comtandfonline.com
DNA: Some derivatives, like the anticancer drug ellipticine, can act as DNA intercalators, inserting themselves between the base pairs of the DNA helix. mdpi.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Signaling Pathways: Indole-3-carbinol (I3C), a related indole compound, has been shown to affect the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. caldic.com It also interacts with the aryl hydrocarbon receptor (AHR). caldic.com
Mitochondria: As noted in their antimalarial activity, some indole derivatives can compromise mitochondrial function by dissipating the mitochondrial membrane potential. acs.org
Apoptosis Induction
A primary mechanism for the anticancer activity of many indole derivatives is the induction of apoptosis, or programmed cell death. ulisboa.ptnih.gov This is often achieved through the modulation of proteins involved in the apoptotic cascade.
Studies have shown that indole derivatives can trigger apoptosis via several routes:
Inhibition of Anti-Apoptotic Proteins: A series of isatin-indole conjugates were found to significantly inhibit the cell growth of colorectal cancer cell lines (HT-29 and SW-620) by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. tandfonline.com Reducing the levels of these proteins lowers the threshold for apoptosis induction.
Cell Cycle Arrest: Bisindole alkaloids have been observed to induce cell cycle arrest at different phases. Some compounds cause an arrest in the G1 phase, while others block cells in the G2/M phase, preventing them from proceeding through mitosis and often leading to apoptosis. ulisboa.pt
Loss of Mitochondrial Membrane Potential: A synthetic di-indole derivative known as Phemindole was shown to induce a significant drop in the mitochondrial membrane potential in triple-negative breast cancer cells. frontiersin.org This event is a key early step in the intrinsic pathway of apoptosis.
Caspase Activation: The execution of apoptosis is carried out by a family of proteases called caspases. Monoterpene indole alkaloid derivatives have been shown to induce apoptosis in colon and liver cancer cells, a process confirmed by assays showing the activation of caspase-3/7. nih.gov
The following table details the apoptotic mechanisms of various indole derivatives in different cancer cell lines.
| Derivative/Compound | Cell Line(s) | Apoptotic Mechanism | Source(s) |
| Isatin-indole conjugates | HT-29, SW-620 (Colorectal) | Inhibition of Bcl-2 and Bcl-xL expression. | tandfonline.com |
| Phemindole | MDAMB-231 (Breast) | Loss of mitochondrial membrane potential, increased Annexin-V positive cells. | frontiersin.org |
| Monoterpene indole alkaloid hydrazones | HCT116 (Colon), HepG2 (Liver) | Activation of caspase-3/7, nuclear morphology changes. | nih.gov |
| Bisindole alkaloids | HCT116 (Colon) | G1 or G2/M phase cell cycle arrest, reduction of anti-apoptotic proteins. | ulisboa.pt |
| Indole-based chalcones | U-937/Bcl-2 (Leukemia) | G2-M phase cell cycle arrest. | tandfonline.com |
Potential in Medicinal Chemistry and Drug Development
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netsci-hub.se This designation is due to its frequent appearance in both natural products and synthetic molecules that exhibit a wide spectrum of potent biological activities. rsc.orgdergipark.org.tr The structural and chemical properties of the indole ring make it an exceptionally valuable starting point for the design and development of new therapeutic agents. rsc.orgresearchgate.net
The potential of indole derivatives, including those related to Indole-7-methanol, in drug development is vast for several reasons:
Structural Versatility: The indole ring can be chemically modified at multiple positions, including the nitrogen atom and various carbon atoms on both the pyrrole (B145914) and benzene (B151609) rings. jetir.orgsci-hub.se This allows for the systematic synthesis of large libraries of derivatives where substituents can be altered to fine-tune biological activity, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.comsci-hub.se
Broad Biological Spectrum: As demonstrated, indole derivatives are active against a multitude of diseases, including cancer, diabetes, and infectious diseases like malaria. researchgate.netinnovareacademics.ininnovareacademics.in This broad applicability makes the scaffold a highly efficient starting point for diverse drug discovery programs.
Bioisosteric Mimicry: The indole structure can mimic the side chain of the amino acid tryptophan, allowing it to interact with a variety of biological targets, such as enzymes and receptors, that recognize this motif. jetir.org
Proven Clinical Success: A number of drugs currently on the market contain the indole core, such as the anti-inflammatory drug Indomethacin and the antihypertensive agent Pindolol, validating its utility and acceptance as a core structure in clinically effective medicines. mdpi.comsci-hub.se
The ongoing research into indole derivatives, from the synthesis of novel compounds to the elucidation of their mechanisms of action, underscores their immense potential. sci-hub.seresearchgate.net By leveraging the unique properties of the indole scaffold, medicinal chemists can continue to develop new and more effective drugs for a wide range of human diseases. researchgate.net
Future Directions and Research Gaps
Underexplored Synthetic Routes and Derivatizations
The synthesis and functionalization of the indole (B1671886) core are well-established fields, yet specific strategies for Indole-7-methanol are not widely documented. rsc.org Future research should focus on moving beyond traditional methods to more efficient and novel approaches.
Advanced Synthetic Strategies: Classical indole syntheses such as the Fischer, Bartoli, or Reissert methods can be cumbersome for producing specifically substituted indoles. rsc.orgbhu.ac.in Modern advancements, including one-pot and tandem reactions that combine redox and hydrogenation processes, could offer more streamlined pathways to the this compound core. rsc.org Furthermore, catalytic approaches using transition metals, as well as emerging photochemical and electrochemical techniques, warrant investigation for their potential to enable precise and efficient synthesis. rsc.orgresearchgate.net
C-H Functionalization: Site-selective C-H activation and functionalization represent a powerful, modern tool for derivatizing heterocyclic compounds. researchgate.net Applying these methods to the this compound scaffold could allow for the direct introduction of new substituents at various positions on the indole ring, bypassing the need for pre-functionalized starting materials. The electron-rich nature of the indole C3-position, for example, makes it a prime target for electrophilic aromatic substitution. rsc.org
Derivatization of the Methanol (B129727) Group: The 7-methanol group is a key handle for derivatization. Future work should explore its conversion into a wide array of functional groups, such as esters, ethers, and amines, to create libraries of new compounds. ulisboa.pt This approach has been successfully used to generate diverse indole alkaloids with varied biological activities. ulisboa.pt
N-Substitution: The indole nitrogen offers another site for modification. N-alkoxy derivatization, a strategy shown to increase the efficacy of Indole-3-carbinol by preventing dehydration, could be applied to this compound. nih.gov This could lead to derivatives with enhanced stability and biological activity.
Complex Scaffolds: The existing functional groups on this compound can be used to build more complex molecular architectures. For instance, the synthesis of fused heterocyclic systems, such as azepino[5,4,3-cd]indoles from serotonin (B10506) derivatives, demonstrates how substituents on the indole ring can facilitate intricate cyclization reactions. researchgate.net Similar strategies could be employed with this compound to create novel polycyclic structures.
In-depth Mechanistic Studies of Biological Activities
Indole derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jpionline.orgnih.govmdpi.comrsc.org However, the specific biological functions and mechanisms of action for this compound are largely uncharacterized.
Target Identification: A critical research gap is the identification of the precise molecular targets of this compound and its derivatives. While related compounds like indole-7-carbohydrazides have shown anti-inflammatory activity through COX-2 inhibition, the targets for this compound remain unknown. researchgate.net It is plausible that its derivatives could interact with a range of biological molecules, including kinases, topoisomerases, or tubulin, which are common targets for other anticancer indole compounds. mdpi.commdpi.comrsc.org
Elucidating Mechanisms: Once a biological activity is observed, in-depth studies are needed to understand the underlying mechanism. For example, if a derivative shows anticancer effects, it is crucial to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. nih.govresearchgate.net Techniques such as molecular modeling, in-vitro enzyme assays, and cell-based studies will be essential to unravel these pathways. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are necessary to correlate the chemical structures of this compound derivatives with their biological activities. jpionline.orgnih.gov This involves synthesizing a series of analogs with varied substituents and evaluating how these changes affect potency and selectivity. Such studies are fundamental for optimizing lead compounds.
Development of Targeted Therapeutic Agents
A thorough understanding of the mechanisms and SAR of this compound derivatives can pave the way for the rational design of targeted therapeutic agents. rsc.org
Optimized Inhibitors: By identifying a specific molecular target, such as a protein kinase or enzyme, focused libraries of this compound derivatives can be designed to maximize inhibitory potency and selectivity. ulisboa.ptrsc.org This approach aims to create drugs with higher efficacy and fewer side effects compared to non-selective agents. nih.gov
Hybrid Molecules: A promising strategy in drug design is the creation of molecular hybrids, where two or more pharmacophores are combined into a single molecule. mdpi.com this compound could serve as a scaffold to be linked with other active moieties, potentially leading to agents with dual mechanisms of action or improved pharmacokinetic profiles.
Overcoming Drug Resistance: Multidrug resistance (MDR) is a major challenge in cancer therapy. ulisboa.pt Research into indole alkaloids has identified compounds that can reverse MDR or selectively kill resistant cancer cells. ulisboa.pt Future studies could explore whether this compound derivatives can be developed to target MDR mechanisms, for example, by inhibiting ABC drug transporter proteins.
Exploration of Novel Applications beyond Medicinal Chemistry
While the primary focus for many indole compounds is medicinal chemistry, their unique electronic and chemical properties make them suitable for a range of other applications. rsc.org
Agrochemicals: The inherent biological activity of the indole nucleus suggests potential applications in agriculture. rsc.orgopenmedicinalchemistryjournal.com this compound and its derivatives could be investigated as novel pesticides, herbicides, or plant growth regulators.
Materials Science: The electron-rich indole ring is a feature that can be exploited in the development of advanced materials. rsc.org The ability to functionalize this compound at multiple sites opens up possibilities for creating novel polymers, organic conductors, or materials for optical applications.
Chemosensors: The indole scaffold has been incorporated into chemosensors. chim.it The 7-methanol group could act as a recognition site or a point of attachment for creating sensors capable of detecting specific ions or molecules.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing indole-7-methanol, and how do they differ in yield and purity?
- Methodological Answer : this compound is commonly synthesized via enzymatic pathways using NAD(P)/FAD-dependent monooxygenases, as demonstrated in metagenomic library screenings. For example, recombinant enzymes from Aminobacter sp. catalyze the conversion of indole derivatives to indigo methanols . Key steps include:
- Substrate Preparation : Use indole methanol derivatives (e.g., indole-4-methanol to this compound) with controlled stereochemistry.
- Enzymatic Conversion : Optimize reaction conditions (pH 7–8, 30–37°C) and cofactor availability (NAD(P)H).
- Analysis : Validate products via TLC and HPLC/MS for purity and structural confirmation .
- Yield Comparison : Enzymatic methods typically achieve 60–85% yield, while chemical synthesis may require hazardous reagents (e.g., borohydrides) and yield 40–70% .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Prioritize hyphenated techniques for structural and quantitative analysis:
- HPLC/MS : Identifies molecular weight and fragmentation patterns, critical for distinguishing this compound from positional isomers (e.g., indole-6-methanol) .
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., C7 hydroxyl group).
- UV-Vis Spectroscopy : Monitor absorption maxima (~290 nm) for reaction progress .
- Data Cross-Validation : Combine results from multiple techniques to resolve ambiguities, as advised in materials and methods sections of experimental studies .
Advanced Research Questions
Q. How can researchers address variability in enzymatic activity when using this compound as a substrate in monooxygenase assays?
- Methodological Answer : Heterogeneity in enzyme performance can arise from cofactor availability, substrate inhibition, or enzyme stability. Mitigation strategies include:
- Cofactor Optimization : Supplement reactions with NAD(P)H regeneration systems (e.g., glucose dehydrogenase) to maintain steady-state concentrations .
- Kinetic Studies : Conduct Michaelis-Menten analyses to identify substrate inhibition thresholds (e.g., >2 mM this compound reduces activity in Aminobacter sp. enzymes) .
- Statistical Modeling : Use mixed-effects models to account for batch-to-batch variability in enzyme preparations, as recommended for meta-analyses of heterogeneous data .
Q. What experimental design principles should guide investigations into the biological activity of this compound derivatives?
- Methodological Answer :
- Hypothesis-Driven Design : Frame studies around specific mechanisms (e.g., antimicrobial activity via membrane disruption) rather than broad screenings .
- Controls : Include negative controls (solvent-only) and positive controls (known bioactive indole derivatives) to isolate compound-specific effects.
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to identify EC50/IC50 values and assess toxicity thresholds .
- Reprodubility Checks : Pre-register protocols (e.g., on Open Science Framework) and replicate experiments across independent labs to minimize bias .
Q. How can contradictory findings in studies on this compound’s reactivity be systematically resolved?
- Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies:
- Heterogeneity Assessment : Calculate statistics to quantify variability across studies (e.g., indicates substantial inconsistency) .
- Sensitivity Analysis : Exclude outliers (e.g., studies with unvalidated synthesis protocols) and re-analyze trends .
- Subgroup Analysis : Stratify data by reaction conditions (e.g., aerobic vs. anaerobic) to identify confounding factors .
Key Recommendations for Researchers
- Literature Review : Use systematic search strategies across databases (PubMed, Web of Science) to avoid reliance on low-evidence sources .
- Ethical Reporting : Disclose all methodological details (e.g., enzyme batch numbers) to enable replication .
- Data Transparency : Archive raw spectra/chromatograms in supplementary materials or repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
